6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile
Description
6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile is a pyridine derivative with distinct substituents at positions 2 (chloro), 3 (cyano), and 6 (butan-2-yl). The butan-2-yl group introduces a branched alkyl chain, influencing lipophilicity and steric effects. This compound is cataloged under synonyms such as AKOS010923631 and is available commercially, though its specific applications or bioactivity remain unreported in the provided evidence .
Properties
IUPAC Name |
6-butan-2-yl-2-chloropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-3-7(2)9-5-4-8(6-12)10(11)13-9/h4-5,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJGKPOIURPFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC(=C(C=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250529-94-2 | |
| Record name | 6-(butan-2-yl)-2-chloropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with butan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile and chlorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Analysis
Key analogs and their structural differences are summarized below:
*logP values estimated based on substituent contributions.
Key Comparisons
Position 6 Substituents: The butan-2-yl group in the target compound imparts moderate lipophilicity (logP ~2.5), favoring solubility in organic solvents. Aryl vs. Alkyl: Aryl groups (e.g., bromophenyl) increase molecular weight and may enhance π-π stacking, while alkyl chains (e.g., butan-2-yl) improve membrane permeability in drug design .
Position 2 Substituents :
- The chloro group in the target compound is electron-withdrawing, directing reactivity for further functionalization (e.g., nucleophilic substitution). Analogous compounds with hydroxyl groups (e.g., ) exhibit hydrogen-bonding capabilities, influencing solubility and intermolecular interactions .
Position 3 Cyano Group: The cyano group is a strong electron-withdrawing moiety common across analogs, stabilizing the pyridine ring and enabling participation in dipole-dipole interactions. Its presence is critical in pharmaceuticals for modulating receptor binding .
Biological Activity
6-(Butan-2-yl)-2-chloropyridine-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to consolidate current knowledge regarding the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound is classified under the pyridine derivatives, characterized by the following attributes:
- IUPAC Name : 6-butan-2-yl-2-chloropyridine-3-carbonitrile
- Molecular Formula : C10H11ClN2
- Molecular Weight : 194.66 g/mol
- CAS Number : 1250529-94-2
The structure features a chlorinated pyridine ring with a butan-2-yl group and a nitrile functional group, which may influence its biological activity.
Biological Activity Overview
Research on this compound indicates several potential biological activities, particularly in the realm of neuropharmacology and antimicrobial properties. The presence of the nitrile group is noteworthy as it often correlates with enhanced biological reactivity.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The nitrile group has been associated with increased interaction with bacterial cell walls, leading to inhibition of growth. For instance, derivatives of pyridine structures have shown promising results against various bacterial strains, suggesting that this compound may possess similar capabilities.
Neuropharmacological Effects
There is emerging evidence linking pyridine derivatives to neuroprotective effects. Compounds within this class have been studied for their ability to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
-
Inhibition of Monoamine Oxidase (MAO) :
- A study indicated that derivatives similar to this compound could effectively inhibit MAO-B, enhancing levels of beta-phenylethylamine in rat models. This suggests potential applications in treating conditions like Parkinson's disease where MAO inhibition is beneficial .
-
Antibacterial Screening :
- Research evaluating various pyridine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The structural similarities between these compounds and this compound imply potential effectiveness against common pathogens .
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR of pyridine derivatives revealed that modifications at the 3-position (where the nitrile group is located) significantly affect biological activity. This highlights the importance of functional groups in dictating the pharmacological profile of compounds .
Comparative Analysis Table
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential MAO inhibitor | Inhibition of neurotransmitter metabolism |
| Related Pyridine Derivative A | Antibacterial | Disruption of bacterial cell wall integrity |
| Related Pyridine Derivative B | Neuroprotective | Increase in neurotransmitter levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
